5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with morpholine and 4-chloroaniline under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as pyridine bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can have different functional groups and properties .
Scientific Research Applications
5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is used in the development of photonic materials and organic nonlinear optical materials.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme G9a, which is involved in histone methylation and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one include:
- 5-(4-Chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- 5-(4-Chloroanilino)-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C24H18ClN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
10-(4-chloroanilino)-12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C24H18ClN3O3/c25-14-5-7-15(8-6-14)26-18-13-19(28-9-11-30-12-10-28)22-21-20(18)23(29)16-3-1-2-4-17(16)24(21)31-27-22/h1-8,13,26H,9-12H2 |
InChI Key |
BXRBSHRMJCOTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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